molecular formula C19H21BrN4O3 B117314 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 147676-94-6

1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B117314
M. Wt: 433.3 g/mol
InChI Key: PIASSJCOLPSEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, has a molecular formula of C19H21BrN4O3 and a molecular weight of 433.3 . It is an intermediate in the preparation of pyrazolopyrimidinones as cGMP phosphodiesterase inhibitors .


Molecular Structure Analysis

The IUPAC name for this compound is 5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one . The canonical SMILES representation is CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C .


Physical And Chemical Properties Analysis

This compound has a melting point of 157-159°C . It is slightly soluble in DMSO and very slightly soluble in methanol when heated . It appears as an off-white to light beige solid .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that derivatives of the mentioned compound, through various synthetic pathways, exhibit significant antimicrobial and antifungal properties. Kumar and Joshi (2009) synthesized novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety showing promising antimicrobial, antifungal, and anthelmintic activities (Kumar & Joshi, 2009). Another study by the same authors in 2010 expanded on this work, further exploring the synthesis of 1H-1,4-diazepine derivatives with similar biological activities (Kumar & Joshi, 2010). These studies highlight the potential of pyrazolopyrimidinone derivatives as bases for developing new antimicrobial and antifungal agents.

Anticancer Agents

The potential for derivatives of the mentioned compound to act as anticancer agents has also been explored. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant anticancer activity against various cancer cell lines, including some that exhibited higher activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). This research suggests that modifications to the pyrazolopyrimidinone structure could lead to effective new anticancer treatments.

Cyclin-dependent Kinases (CDKs) Inhibitory Activities

Another avenue of research has focused on the inhibitory activities of pyrazolopyrimidin-7-one derivatives on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy. Geffken et al. (2011) designed and synthesized two series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, evaluating them for their antibacterial activities and CDKs inhibitory activities. This study indicates the therapeutic potential of these derivatives in treating bacterial infections and as CDK inhibitors for cancer treatment (Geffken et al., 2011).

properties

IUPAC Name

5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIASSJCOLPSEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

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